molecular formula C25H24ClN3O3S2 B11072886 2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide

2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11072886
M. Wt: 514.1 g/mol
InChI Key: XCKAYKWHXATTMQ-UHFFFAOYSA-N
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Description

2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thienyl group, and an imidazolidinyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. One common approach is the condensation of 4-chlorophenyl isocyanate with 2-thienyl ethylamine to form an intermediate, which is then cyclized to form the imidazolidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

    Imidazolidinyl Compounds: Other imidazolidinyl derivatives are studied for their biological activities.

Uniqueness

The uniqueness of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C25H24ClN3O3S2

Molecular Weight

514.1 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H24ClN3O3S2/c1-2-32-20-11-7-18(8-12-20)27-23(30)16-22-24(31)29(19-9-5-17(26)6-10-19)25(33)28(22)14-13-21-4-3-15-34-21/h3-12,15,22H,2,13-14,16H2,1H3,(H,27,30)

InChI Key

XCKAYKWHXATTMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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